1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an amino alcohol with an appropriate halide under basic conditions.
Attachment of the Phenyl Group: This step involves the coupling of the morpholine derivative with a phenyl-containing intermediate, often using palladium-catalyzed cross-coupling reactions.
Construction of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through cyclization reactions, which may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine and its substituted forms.
Phenyl Derivatives: Compounds containing the phenyl group, such as benzene and its substituted derivatives.
Uniqueness
1-butyl-N-(4-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the morpholine, pyrrolidine, and phenyl groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-butyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-2-3-9-26-16-18(15-20(26)27)22(29)24-19-6-4-17(5-7-19)21(28)23-8-10-25-11-13-30-14-12-25/h4-7,18H,2-3,8-16H2,1H3,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAAIGBPSJDBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.